molecular formula C5H6F6O B1608248 1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane CAS No. 382-30-9

1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane

Cat. No.: B1608248
CAS No.: 382-30-9
M. Wt: 196.09 g/mol
InChI Key: ZTVBEDJNUXEECS-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane is a fluorinated organic compound with the molecular formula C4H4F6O. It is known for its high ionizing power and polarity, making it a valuable solvent in various chemical reactions, particularly in the field of peptide chemistry .

Preparation Methods

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane typically involves the reaction of hexafluoroacetone with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane exerts its effects is primarily through its high polarity and ionizing power. These properties enable it to facilitate various chemical reactions, particularly those involving covalent reagents. It acts as a solvent that can stabilize reaction intermediates and transition states, thereby enhancing reaction rates and yields .

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane can be compared with other fluorinated compounds such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: Similar in structure but with a hydroxyl group instead of a methoxy group.

    Sevoflurane: A fluorinated ether used as an inhalational anesthetic.

The uniqueness of this compound lies in its combination of high polarity, ionizing power, and the presence of a methoxy group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(methoxymethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6O/c1-12-2-3(4(6,7)8)5(9,10)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVBEDJNUXEECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380747
Record name 1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-30-9
Record name 1,1,1,3,3,3-Hexafluoro-2-(methoxymethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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